

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Sulfamonomethoxine-¹³C₆

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Compound of Interest

Compound Name: Sulfamonomethoxine-¹³C₆

Cat. No.: B15555553

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Introduction

Sulfamonomethoxine is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections. Monitoring its residue levels in animal-derived food products is crucial to mitigate risks to human health, such as allergic reactions and the development of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate and precise quantification of chemical residues. This application note provides a detailed protocol for the determination of sulfamonomethoxine in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sulfamonomethoxine-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of the quantitative data.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate analytical technique used for the quantitative analysis of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Sulfamonomethoxine-¹³C₆) to the sample. This labeled compound, or internal standard (IS), exhibits nearly identical chemical and physical properties to the unlabeled analyte. Consequently, it experiences the same losses during sample extraction, cleanup, and

analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, compensating for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize the validation data for the analysis of sulfamonomethoxine using an isotope dilution LC-MS/MS method. The data is compiled from various studies and is representative of the performance of the method across different animal matrices. While some of the cited data may have been generated using a deuterated internal standard (Sulfamonomethoxine-d₄), the performance is directly comparable and applicable to the use of Sulfamonomethoxine-¹³C₆ due to their analogous chemical behavior.

Table 1: Method Performance Characteristics

Parameter	Matrix	Value
Linearity Range	Poultry Muscle, Liver, Kidney, Skin/Fat	1.0 - 50.0 ng/g
Correlation Coefficient (r ²)	Poultry Muscle, Liver, Kidney, Skin/Fat	>0.999
Limit of Detection (LOD)	Animal Tissues	0.01 - 0.14 µg/kg
Limit of Quantification (LOQ)	Animal Tissues	0.02 - 0.45 µg/kg
Intra-day Precision (RSD)	Animal Tissues	2.1% - 10.8%
Inter-day Precision (RSD)	Animal Tissues	2.3% - 12.1%

Table 2: Recovery Rates in Various Matrices

Matrix	Spiking Level	Average Recovery (%)
Bovine Liver	5 ng/g	53 - 93%
Shrimp	5.0 - 200 µg/kg	70 - 120%
Milk	Not Specified	91 - 114%
Eggs	0.1 - 1.0 ppm	>91%
Instant Pastries	5, 10, 50 µg/kg	67.6 - 103.8%

Experimental Protocols

Materials and Reagents

- Sulfamonomethoxine analytical standard
- Sulfamonomethoxine-¹³C₆ internal standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Purified water (e.g., Milli-Q or equivalent)
- 50 mL polypropylene centrifuge tubes
- Homogenizer
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Syringe filters (0.22 µm)
- Autosampler vials

Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve sulfamonomethoxine and Sulfamonomethoxine- $^{13}\text{C}_6$ in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the sulfamonomethoxine stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- **Internal Standard Working Solution:** Prepare a working solution of Sulfamonomethoxine- $^{13}\text{C}_6$ at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Animal Tissue)

- Weigh 2.0 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.[\[1\]](#)
- Add a precise volume of the Sulfamonomethoxine- $^{13}\text{C}_6$ internal standard working solution to the sample.[\[1\]](#)
- Add 10 mL of acetonitrile to the tube.[\[1\]](#)
- Vortex the mixture for 2 minutes, followed by vigorous shaking for 10 minutes.[\[1\]](#)
- Centrifuge the sample at 10,000 rpm for 10 minutes.[\[1\]](#)
- Carefully transfer the supernatant to a clean tube.[\[1\]](#)
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)
- Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[\[1\]](#)
- Filter the reconstituted solution through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Setting
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	3 µL
Column Temperature	40°C
Gradient Elution	0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B

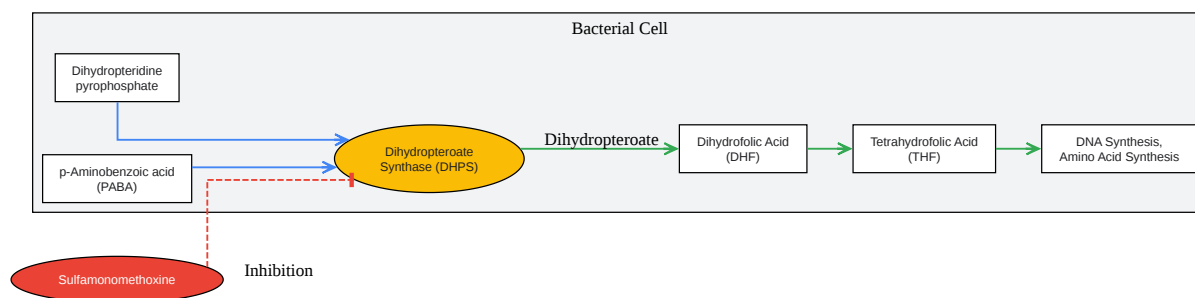
Tandem Mass Spectrometry (MS/MS) Conditions:

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transitions	To be optimized for the specific instrument Sulfamonomethoxine: e.g., m/z 281.1 → 156.1 Sulfamonomethoxine- ¹³ C ₆ : e.g., m/z 287.1 → 162.1

Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Visualizations

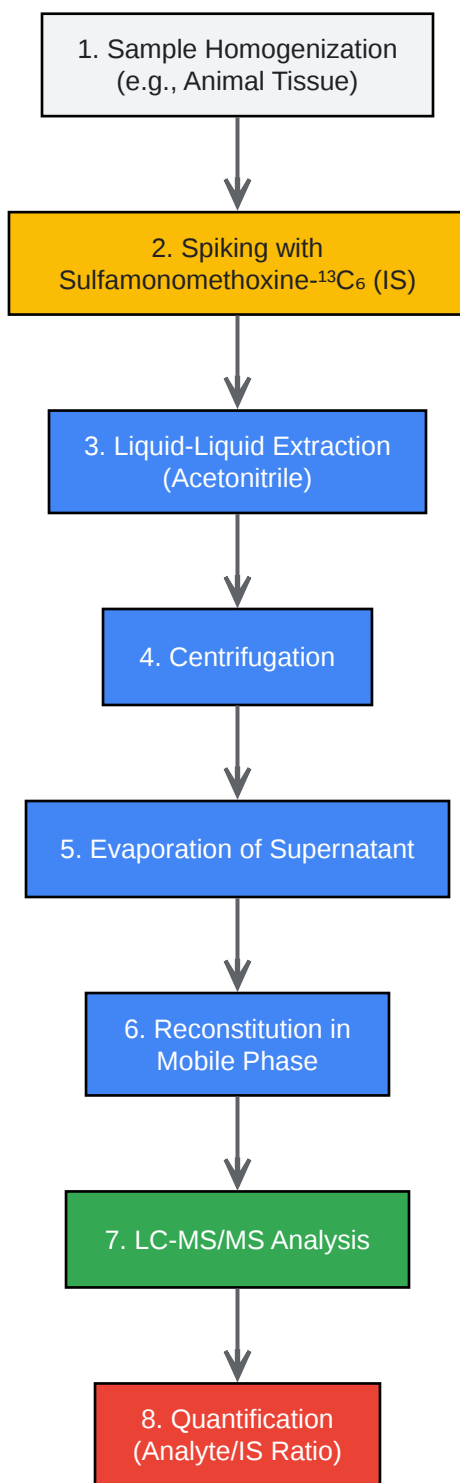
Signaling Pathway



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Caption: Mechanism of action of Sulfamonomethoxine.

Experimental Workflow



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Caption: Experimental workflow for IDMS analysis.

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References

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